3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid
Overview
Description
3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS Number: 1386986-10-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 196.59 g/mol. Its structure features a pyrrole moiety fused with a pyridine ring, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1386986-10-2 |
Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 g/mol |
LogP | 1.9145 |
Antimicrobial Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit promising antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For instance, derivatives of pyrrolopyridine have shown moderate cytotoxicity against ovarian and breast cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the anticancer activity .
Neurological Effects
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their effects on the nervous system. Some studies indicate potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Case Studies
- Antimycobacterial Activity : A study synthesized several pyrrolo[3,4-c]pyridine derivatives, demonstrating that certain compounds exhibited low MIC values against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
- Structure-Activity Relationship : In a comparative analysis, various substitutions on the pyridine ring were tested for their biological activity. The findings indicated that specific substitutions could enhance solubility and metabolic stability, leading to improved pharmacokinetic profiles .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIXFVZORUSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737961 | |
Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386986-10-2 | |
Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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